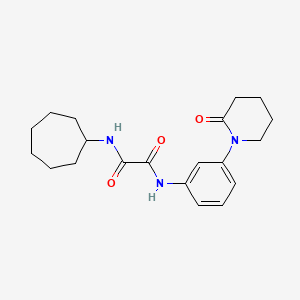

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-cycloheptyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c24-18-12-5-6-13-23(18)17-11-7-10-16(14-17)22-20(26)19(25)21-15-8-3-1-2-4-9-15/h7,10-11,14-15H,1-6,8-9,12-13H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFOUEPCEAKUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution often involves reagents like halogens or nitrating agents.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Diversity

The target compound’s substituents differentiate it from other oxalamides:

- NBD-556/557 (HIV entry inhibitors) : These possess aryl groups (e.g., 4-chlorophenyl) and piperidine/pyrrolidine moieties. Their oxalamide core interacts with HIV gp120’s Phe43 cavity, inducing conformational changes that inhibit viral entry . In contrast, the target compound’s cycloheptyl group may enhance membrane permeability, while the 2-oxopiperidin group could mimic cyclic amides in drugs like apixaban .

- Compound 1c () : Features fluorinated and pyridyloxy substituents, contributing to high thermal stability (Mp 260–262°C) and distinct IR spectra (νmax 1668 cm⁻¹ for C=O). The target compound’s lack of fluorine may reduce electronegativity but improve metabolic stability .

- Bis-imidazolidinyl oxalamide (): Contains bulky imidazolidinone groups, leading to a high melting point (349–250°C) and strong hydrogen bonding (IR: 3180 cm⁻¹ for N-H). The target compound’s cycloheptyl group likely reduces crystallinity compared to rigid aromatic systems .

Physical and Spectroscopic Properties

*Inferred from structural analogs due to lack of direct data.

Biological Activity

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cycloheptyl group : A seven-membered carbon ring that contributes to the compound's hydrophobic properties.

- Oxopiperidinyl moiety : Enhances interactions with biological targets due to its nitrogen-containing ring structure.

- Oxalamide linkage : Provides a site for potential enzymatic hydrolysis and interaction with various biological molecules.

The molecular formula for this compound is , with a molecular weight of approximately 348.42 g/mol.

This compound primarily functions as a modulator of cereblon E3 ligase, an important component in the ubiquitin-proteasome system. This modulation facilitates the targeted degradation of specific proteins, which is a promising strategy in cancer therapy. The binding affinity and specific interactions with cereblon have been studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), revealing significant potential for therapeutic applications in oncology.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The ability to induce protein degradation pathways makes it a candidate for treating malignancies by disrupting protein homeostasis within cancer cells.

- Enzyme Inhibition : The oxalamide structure allows for interactions with various enzymes, potentially leading to inhibition of their activity, which can be beneficial in treating diseases where enzyme overactivity is an issue.

Case Studies

- Cancer Research : In vitro studies have demonstrated that this compound effectively reduces cell viability in several cancer cell lines by promoting apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar oxalamides:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Cyclopentane group | Antitumor activity |

| N-cyclohexyl-N'-(3-pyridyl)oxalamide | Cyclohexane ring; pyridine substituent | Modulates different E3 ligases |

| N-benzyl-N'-(4-chlorophenyl)oxalamide | Benzene substituent; different halogen | Exhibits anti-inflammatory properties |

The unique combination of cycloheptyl and piperidine structures in this compound enhances its binding affinity for cereblon E3 ligase compared to other compounds, suggesting a more selective biological activity profile.

Synthesis and Production

The synthesis of this compound involves several key steps:

- Preparation of cycloheptylamine.

- Formation of the oxopiperidine derivative.

- Coupling these intermediates using oxalyl chloride under controlled conditions.

These methods can be optimized to achieve desired yields and purity levels, making the compound accessible for further research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with intermediate preparation (e.g., reductive amination for the phenylpiperidine moiety) followed by oxalamide coupling. Key steps include:

-

Intermediate Formation : Reacting 3-(2-oxopiperidin-1-yl)aniline with cycloheptyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea intermediate.

-

Oxalamide Coupling : Using oxalyl chloride or ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to link the intermediates .

-

Critical Parameters : Temperature control (<10°C for exothermic steps), solvent purity (anhydrous DMF or THF), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) to minimize side products .

Table 1 : Synthesis Optimization for Oxalamide Derivatives

Step Reagents/Conditions Yield (%) Key Challenges Intermediate Formation THF, 0°C, 12h 65–75 Moisture sensitivity Oxalamide Coupling Oxalyl chloride, Et₃N, DCM 50–60 Competing hydrolysis

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., cycloheptyl proton signals at δ 1.2–2.1 ppm; oxopiperidine carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 428.22) .

- X-ray Crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement; P2₁/c space group common for oxalamides) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity data among oxalamide derivatives?

- Methodological Answer :

-

Density Functional Theory (DFT) : Predicts electron density maps to explain discrepancies in hydrolysis rates (e.g., higher electron-withdrawing effects in cycloheptyl vs. cyclohexyl derivatives reduce susceptibility to nucleophilic attack) .

-

Molecular Dynamics Simulations : Analyze solvent interactions affecting reaction outcomes (e.g., DMSO stabilizes transition states in SN2 reactions) .

Table 2 : Reactivity Comparison of Oxalamide Analogues

Compound Hydrolysis Rate (k, h⁻¹) Computational ΔG (kcal/mol) Cycloheptyl Derivative 0.08 -12.3 Cyclohexyl Derivative 0.12 -10.8

Q. What experimental strategies optimize biological activity profiling for this compound?

- Methodological Answer :

- Targeted Assays : Use fluorescence polarization to measure binding affinity to enzymes (e.g., PARP1 inhibition, IC₅₀ < 100 nM) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450 interactions; LC-MS/MS quantifies parent compound depletion .

- Contradiction Resolution : If conflicting bioactivity data arise (e.g., varying IC₅₀ in cell lines), validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Methodological and Analytical Challenges

Q. How should researchers design crystallization trials for structural validation?

- Methodological Answer :

- Screening Conditions : Use 96-well plates with varied solvents (e.g., ethanol/water mixtures) and temperatures (4°C vs. RT).

- SHELX Refinement : Apply TWINABS for handling twinned data; ADDSYM in SHELXE identifies missed symmetry elements .

Q. What strategies mitigate synthetic byproducts during oxalamide formation?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect urea derivatives (common side products from incomplete oxalyl chloride reactions).

- Purification : Optimize flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethyl acetate/hexane) .

Data Contradiction Analysis

Q. Why do similar oxalamides exhibit divergent biological activities despite structural homology?

- Methodological Answer :

- Steric Effects : Cycloheptyl’s larger ring size may hinder target binding compared to smaller cyclohexyl analogues.

- Electrostatic Potential Maps : Compare Mulliken charges to identify critical regions (e.g., oxopiperidine’s carbonyl group as a hydrogen bond acceptor) .

Key Research Gaps

- Catalytic Asymmetric Synthesis : No reported methods for enantioselective oxalamide formation; propose chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) .

- In Vivo Pharmacokinetics : Limited data on oral bioavailability; recommend microdosing studies with ¹⁴C-labeled compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.